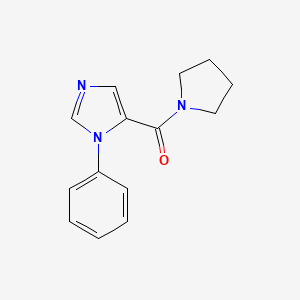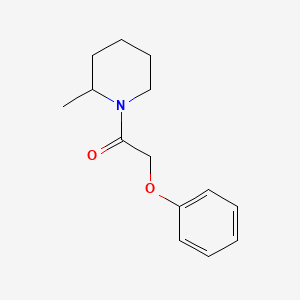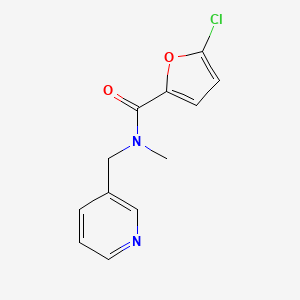
(2-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as 4'-fluoromethoxy-α-pyrrolidinopropiophenone (FMP) is a synthetic cathinone that has gained attention in recent years due to its potential use as a designer drug. FMP belongs to the class of drugs known as synthetic cathinones, which are structurally similar to amphetamines and have stimulant effects on the central nervous system. In
Mecanismo De Acción
FMP acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of FMP.
Biochemical and Physiological Effects:
FMP has been shown to have several biochemical and physiological effects. Studies have shown that FMP increases heart rate, blood pressure, and body temperature. It also causes an increase in locomotor activity and a decrease in appetite. FMP has also been shown to have addictive properties, with repeated use leading to tolerance and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMP has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in lab experiments. Its effects on the central nervous system are well-documented, making it a useful tool for studying the mechanisms of action of synthetic cathinones. However, FMP also has several limitations. Its stimulant effects can be difficult to control, and its addictive properties make it a potentially dangerous substance to work with.
Direcciones Futuras
There are several future directions for research on FMP. One area of interest is the development of new synthetic cathinones with improved therapeutic potential. Another area of interest is the study of the long-term effects of FMP use, particularly with regards to addiction and dependence. Finally, there is a need for more research on the mechanisms of action of synthetic cathinones, including FMP, in order to better understand their effects on the central nervous system.
Métodos De Síntesis
The synthesis of FMP involves the reaction of 4-methoxyphenylacetone with 2-fluoro-1-pyrrolidinylmethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. This synthesis method has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
FMP has been used in scientific research to study its effects on the central nervous system. In particular, FMP has been shown to have similar effects to other synthetic cathinones, such as methamphetamine and MDMA. Studies have shown that FMP increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
Propiedades
IUPAC Name |
(2-fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-9-4-5-10(11(13)8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYOZYMUEXUUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)







![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)
![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)

